

Application Notes and Protocols for LAU-0901 Administration in Rodent Studies

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Compound of Interest		
Compound Name:	LAU-0901	
Cat. No.:	B14024805	Get Quote

Introduction

LAU-0901 is a novel, potent, and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] It has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia.[1][2][3] PAF is a bioactive phospholipid that accumulates during ischemia-reperfusion, contributing to neuronal damage through the activation of platelets, neutrophils, and pro-inflammatory signaling pathways.[1][4] By blocking the PAF receptor, **LAU-0901** mitigates these detrimental effects, leading to reduced infarct volume, improved neurological outcomes, and enhanced cerebral blood flow.[1][3] These application notes provide a comprehensive overview of the administration protocols for **LAU-0901** in rodent studies based on established preclinical research.

Data Presentation

Table 1: Summary of **LAU-0901** Administration Protocols and Efficacy in Rats (Sprague-Dawley)



Parameter	Dose-Response Study	Long-Term Survival Study
LAU-0901 Doses	30, 60, 90 mg/kg	60 mg/kg
Vehicle	45% Cyclodextrin	45% Cyclodextran
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Time of Administration	2 hours post-MCAo	2 hours post-MCAo
Ischemia Model	2-hour Middle Cerebral Artery Occlusion (MCAo)	2-hour Middle Cerebral Artery Occlusion (MCAo)
Key Efficacy Outcomes	- Infarct volume reduction: 76% (30mg/kg), 88% (60mg/kg), 90% (90mg/kg)[1] - Significant improvement in neurological score[1]	- Sustained behavioral improvement up to 30 days[2] - 20% increase in preserved brain tissue at 30 days[3]

Table 2: Summary of LAU-0901 Administration Protocols and Efficacy in Mice (C57BL/6)

Parameter	Dose-Response Study
LAU-0901 Doses	15, 30, 60 mg/kg
Vehicle	Not explicitly stated, but likely 45% Cyclodextrin
Administration Route	Intraperitoneal (i.p.)
Time of Administration	1 hour post-MCAo
Ischemia Model	1-hour Middle Cerebral Artery Occlusion (MCAo)
Key Efficacy Outcomes	- Infarct volume reduction: 29% (30mg/kg), 66% (60mg/kg)[1] - Improved local cerebral blood flow (LCBF) by 77% of baseline at 6h (30mg/kg) [1][3]

Experimental Protocols



Preparation of LAU-0901 Solution

Objective: To prepare **LAU-0901** for intraperitoneal administration in rodents.

Materials:

- **LAU-0901** powder
- 45% (w/v) Cyclodextrin solution in sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (25-27G)[5]

Procedure:

- Calculate the required amount of LAU-0901 based on the desired dose (e.g., 60 mg/kg) and the weight of the animal.
- Weigh the calculated amount of LAU-0901 powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of 45% Cyclodextrin solution to achieve the final desired concentration.
- Vortex the tube vigorously until the LAU-0901 is completely dissolved.
- Draw the solution into a sterile syringe fitted with an appropriate gauge needle for administration.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAo)

Objective: To induce a reproducible model of stroke in rats or mice to test the efficacy of **LAU-0901**.



Materials:

- Sprague-Dawley rats or C57BL/6 mice[1]
- Anesthesia (e.g., Isoflurane)[3]
- Surgical instruments
- Poly-L-lysine-coated intraluminal nylon suture[2]
- Temperature monitoring and control system[3]

Procedure (Rat Model):[2]

- Anesthetize the rat (e.g., with isoflurane).
- Induce 2 hours of temporary middle cerebral artery occlusion (MCAo) using a poly-L-lysinecoated intraluminal nylon suture.
- Monitor and maintain the animal's body temperature at 36-37°C throughout the surgical procedure.[3]
- After the 2-hour occlusion period, withdraw the suture to allow for reperfusion.
- Administer LAU-0901 or vehicle at the specified time post-MCAo onset (e.g., 2 hours).

Intraperitoneal (i.p.) Administration of LAU-0901

Objective: To administer the prepared **LAU-0901** solution to the rodent model.

Procedure:

- · Gently restrain the animal.
- Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.



- Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
- Inject the LAU-0901 solution slowly.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions.

Neurological and Histological Assessment

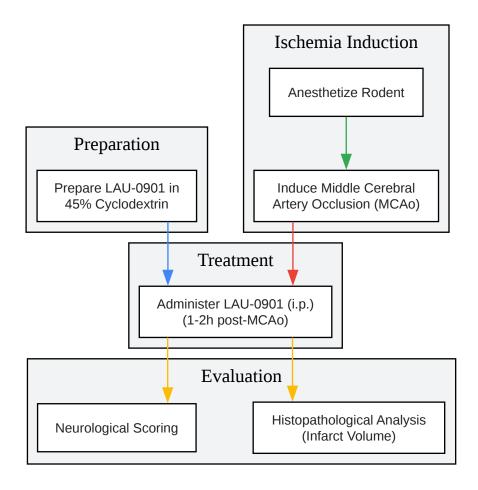
Objective: To evaluate the neuroprotective effects of **LAU-0901**.

Procedures:

- Neurological Scoring: Evaluate the neurological status of the animals at various time points (e.g., 1, 2, 3, and 7 days post-MCAo) using a standardized neurological scoring system.[1][2]
- Histopathology: At the end of the study period (e.g., 7 or 30 days), perfuse the animals and prepare brain sections. Stain with triphenyltetrazolium chloride (TTC) or other appropriate stains (e.g., Nissl, GFAP) to determine the infarct volume and assess neuronal survival.[2][3]

Visualizations

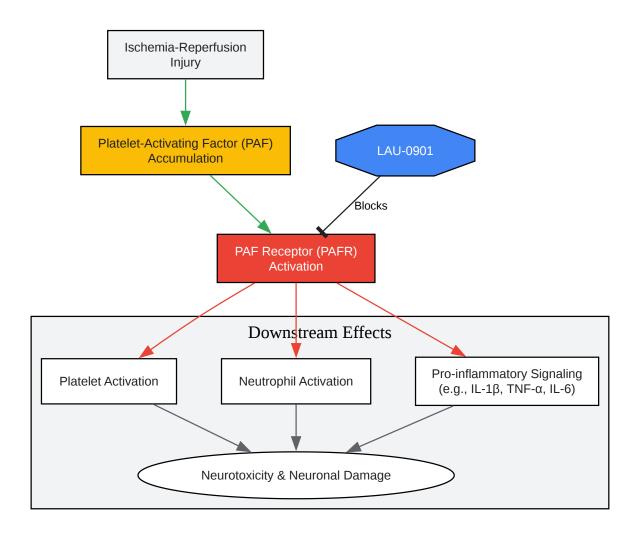




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Experimental workflow for LAU-0901 administration in rodent stroke models.





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Simplified signaling pathway of PAF and the inhibitory action of LAU-0901.

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